2-methoxy-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
2-methoxy-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3CH2-) attached to an aniline moiety. It is commonly used in various chemical reactions and has applications in different scientific fields.
Mechanism of Action
Mode of Action
It is known that the compound can participate in reactions catalyzed by iron porphyrins .
Biochemical Pathways
It is suggested that the compound might be involved in reactions catalyzed by iron porphyrins, leading to the generation of N-trifluoroethylated amines .
Result of Action
It is known that the compound can participate in reactions leading to the generation of n-trifluoroethylated amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2,2,2-trifluoroethyl)aniline can be achieved through the N-trifluoroethylation of anilines. One method involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in an iron porphyrin-catalyzed reaction . This one-pot N-H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available primary amines and secondary anilines as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
2-methoxy-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2,2,2-trifluoroethyl)benzenamine
- 4-methoxy-N-(2,2,2-trifluoroethyl)aniline
- N-(2,2,2-trifluoroethyl)benzylamine
Uniqueness
2-methoxy-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a methoxy group and a trifluoroethyl group, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
2-methoxy-N-(2,2,2-trifluoroethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-5-3-2-4-7(8)13-6-9(10,11)12/h2-5,13H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHTVWWJHJAJEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429331 | |
Record name | 2-methoxy-N-(2,2,2-trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398-44-7 | |
Record name | 2-methoxy-N-(2,2,2-trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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